3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 371139-87-6
VCID: VC15620035
InChI: InChI=1S/C22H19N3O3S/c1-12-4-8-15(9-5-12)18-17(19(26)16-10-6-13(2)7-11-16)20(27)21(28)25(18)22-24-23-14(3)29-22/h4-11,18,26H,1-3H3/b19-17+
SMILES:
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol

3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

CAS No.: 371139-87-6

Cat. No.: VC15620035

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one - 371139-87-6

Specification

CAS No. 371139-87-6
Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
IUPAC Name (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H19N3O3S/c1-12-4-8-15(9-5-12)18-17(19(26)16-10-6-13(2)7-11-16)20(27)21(28)25(18)22-24-23-14(3)29-22/h4-11,18,26H,1-3H3/b19-17+
Standard InChI Key RLSQGEHVIBRCTE-HTXNQAPBSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=C(S4)C
Canonical SMILES CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)C

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves multi-step reactions starting from readily available precursors. A typical protocol includes:

  • Formation of the Pyrrol-2-one Core: Condensation of a β-ketoester with an aromatic aldehyde under basic conditions generates the pyrrolidine intermediate.

  • Introduction of the Thiadiazole Ring: Cyclization of a thiosemicarbazide derivative with the pyrrolidine intermediate under acidic conditions forms the 1,3,4-thiadiazole moiety .

  • Functionalization: Acylation at the 4-position with 4-methylbenzoyl chloride and substitution at the 5-position with p-tolyl groups are achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Key reaction parameters include temperature (60–100°C), solvent (e.g., ethanol, DMF), and catalysts (e.g., p-toluenesulfonic acid). Yields typically range from 45% to 72%, with purity validated by chromatographic methods .

Analytical Characterization

Advanced spectroscopic and chromatographic techniques confirm the compound’s structure:

TechniqueKey Data
1H NMRδ 7.2–7.8 (m, aromatic H), δ 2.3–2.5 (s, methyl groups), δ 6.1 (s, pyrrole H) .
13C NMR165–170 ppm (C=O), 140–150 ppm (aromatic C), 20–25 ppm (methyl C) .
Mass Spectrometrym/z 405.5 [M+H]+, consistent with molecular weight 405.5 g/mol.
HPLCRetention time: 8.2 min (C18 column, acetonitrile/water) .

X-ray crystallography of analogous compounds reveals planar pyrrol-2-one and thiadiazole rings, with dihedral angles of 10–15° between aromatic substituents .

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)12.4 ± 1.2Apoptosis via caspase-3 activation.
A549 (lung)18.7 ± 2.1ROS generation and cell cycle arrest .

Structure-activity relationship (SAR) analyses highlight the critical role of the p-tolyl group in enhancing lipophilicity and target binding .

Comparative Analysis with Analogues

Modifications to the aromatic substituents or thiadiazole ring significantly alter bioactivity:

Compound VariantKey ModificationBioactivity (IC50, µM)
Chlorobenzoyl Derivative 4-Cl instead of 4-CH3MCF-7: 9.8 ± 0.9
Methoxyphenyl Derivative p-OCH3 instead of p-CH3A549: 22.3 ± 1.8

The chlorinated analogue shows enhanced cytotoxicity due to electron-withdrawing effects, while methoxy groups reduce membrane permeability .

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